3-(2-Cyanoacetyl)Benzonitrile
Overview
Description
3-(2-Cyanoacetyl)Benzonitrile is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is characterized by the presence of both cyano and acetyl functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3-(2-Cyanoacetyl)Benzonitrile involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction can be carried out under different conditions:
Neat Methods: Stirring without solvent at room temperature or with heat.
Solvent Methods: Using solvents like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoacetyl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Reactions with nucleophiles to replace the cyano or acetyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(2-Cyanoacetyl)Benzonitrile has a wide range of applications in scientific research :
Chemistry: Used as a building block for synthesizing heterocyclic compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Cyanoacetyl)Benzonitrile exerts its effects involves interactions with molecular targets and pathways . For example:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyanoacetyl)Indole
- 3-(2-Cyanoacetyl)Pyridine
- 3-(2-Cyanoacetyl)Thiophene
Uniqueness
3-(2-Cyanoacetyl)Benzonitrile is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(2-cyanoacetyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULKMSXLFIFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633939 | |
Record name | 3-(Cyanoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-63-0 | |
Record name | 3-Cyano-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21667-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyanoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-cyanoacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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